molecular formula C20H16N4O6S B15025820 (5Z)-5-(3-nitrobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3-nitrobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15025820
M. Wt: 440.4 g/mol
InChI Key: HUPNLUHOBRXRBK-PXNMLYILSA-N
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Description

(5Z)-5-[(3-NITROPHENYL)METHYLIDENE]-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a nitrophenyl group and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-NITROPHENYL)METHYLIDENE]-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves a multi-step process. The initial step often includes the preparation of the triazolothiazole core, followed by the introduction of the nitrophenyl and trimethoxyphenyl groups. Common reagents used in these reactions include hydrazine derivatives, thiosemicarbazides, and various aldehydes. The reaction conditions usually involve refluxing in solvents like ethanol or methanol, with the use of catalysts such as acetic acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-NITROPHENYL)METHYLIDENE]-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted triazolothiazoles and other functionalized analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, (5Z)-5-[(3-NITROPHENYL)METHYLIDENE]-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure makes it a valuable component in the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-NITROPHENYL)METHYLIDENE]-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(3-NITROPHENYL)METHYLIDENE]-2-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • (5Z)-5-[(3-NITROPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The uniqueness of (5Z)-5-[(3-NITROPHENYL)METHYLIDENE]-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethoxyphenyl group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H16N4O6S

Molecular Weight

440.4 g/mol

IUPAC Name

(5Z)-5-[(3-nitrophenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H16N4O6S/c1-28-14-9-12(10-15(29-2)17(14)30-3)18-21-20-23(22-18)19(25)16(31-20)8-11-5-4-6-13(7-11)24(26)27/h4-10H,1-3H3/b16-8-

InChI Key

HUPNLUHOBRXRBK-PXNMLYILSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/SC3=N2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])SC3=N2

Origin of Product

United States

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